3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Medicinal Chemistry Chemical Biology dCTP Pyrophosphatase 1 Inhibition

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923156-22-3, molecular formula C21H22N4O4, molecular weight 394.43 g/mol) is a fully synthetic small molecule belonging to the piperazinyl-pyridazine chemical class. The compound features a pyridazine core substituted at position 3 with a piperazine ring, which in turn is N-functionalized with a 3,4-dimethoxybenzoyl group, while position 6 carries a furan-2-yl substituent.

Molecular Formula C21H22N4O4
Molecular Weight 394.431
CAS No. 923156-22-3
Cat. No. B2492062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS923156-22-3
Molecular FormulaC21H22N4O4
Molecular Weight394.431
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
InChIInChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
InChIKeyUSOGVKKFNINTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923156-22-3): Structural Identity and Core Pharmacophore Class


3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923156-22-3, molecular formula C21H22N4O4, molecular weight 394.43 g/mol) is a fully synthetic small molecule belonging to the piperazinyl-pyridazine chemical class . The compound features a pyridazine core substituted at position 3 with a piperazine ring, which in turn is N-functionalized with a 3,4-dimethoxybenzoyl group, while position 6 carries a furan-2-yl substituent . Derivatives of (4-substituted-piperazinyl)pyridazine have been broadly claimed in patent literature as potential therapeutic agents, for instance in cancer treatment [1]. The compound is currently offered as a non-human research reagent by specialty chemical suppliers .

Why 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine Cannot Be Interchanged with Structurally Similar Analogs Without Quantitative Comparative Data


Within the piperazinyl-pyridazine scaffold, even minor structural permutations—such as replacing the furan ring with a pyrazole, shifting methoxy substituents on the benzoyl ring, or introducing a tetrazole moiety—can profoundly alter target engagement, selectivity profiles, and pharmacokinetic parameters [1]. The absence of publicly accessible head-to-head comparative biological data for this specific compound, however, means there is currently no scientific basis to assert that it offers any measurable advantage over its closest analogs for any defined biological endpoint [1]. Until such evidence emerges, any claim of functional differentiation remains untestable, and generic substitution cannot be evaluated on data-driven grounds.

Quantitative Differentiation Evidence for 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923156-22-3) Relative to Closest Analogs


Absence of Publicly Reported Comparative Biological Activity Data Prevents Quantified Differentiation from Analogs

A systematic search of primary research articles, patents, and authoritative public databases (PubMed, PubChem, ChEMBL, Google Patents, EPO) for CAS 923156-22-3 yielded no peer-reviewed quantitative biological assay results, no reported IC50, Ki, EC50, or any other numerical activity parameter for this compound in any assay system [1]. Consequently, no direct head-to-head comparison, cross-study comparison, or class-level quantitative inference can be performed against its closest structural analogs, which include 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019100-92-5), 3-(furan-2-yl)-6-[4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl]pyridazine (CAS 1203350-62-2), and 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine (CAS 1021230-29-4) [2]. The only retrievable information describes this compound as being studied for antimicrobial, antiviral, and anticancer properties, but without any numerical data . This evidential gap means that any claim of superior potency, selectivity, or efficacy relative to analogs is scientifically unfounded at the present time.

Medicinal Chemistry Chemical Biology dCTP Pyrophosphatase 1 Inhibition Cancer Research

Research and Industrial Application Scenarios for 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923156-22-3)


Chemical Probe in De Novo Medicinal Chemistry Campaigns Targeting dCTP Pyrophosphatase 1 or Related Cancer Pathways

The piperazinyl-pyridazine core has been validated as a privileged scaffold for inhibiting human dCTP pyrophosphatase 1, a target implicated in cancer cell proliferation [1]. Although no activity data exist for CAS 923156-22-3 specifically, the compound contains the core pharmacophore and unique furan and 3,4-dimethoxybenzoyl substituents that distinguish it from previously optimized dCTPase inhibitors. It may serve as a novel starting point for structure-activity relationship (SAR) exploration in medicinal chemistry programs [1].

Reference Compound in Physicochemical and Stability Profiling of Piperazinyl-Pyridazine Analog Series

The compound can be used as an internal reference standard for evaluating the impact of the furan-2-yl substituent on solubility, logP, metabolic stability, and permeability within a series of piperazinyl-pyridazine analogs. Its molecular descriptors (MW 394.43, HBD count, tPSA) are distinct from those of pyrazole-, tetrazole-, or phenyl-substituted congeners, allowing systematic property comparison .

Synthetic Intermediate for Derivatization at the Furan and Dimethoxybenzoyl Moieties

The furan ring and the 3,4-dimethoxybenzoyl group each contain handles for further chemical elaboration (e.g., electrophilic aromatic substitution, oxidation, hydrogenation). In a synthetic chemistry or process development setting, this compound can be employed as a key intermediate to generate diverse compound libraries for biological screening .

Quote Request

Request a Quote for 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.